Canagliflozin 3-Glucuronide

Pharmacodynamics Urinary Glucose Excretion Renal Threshold

This high-purity Canagliflozin 3-Glucuronide reference standard is the sole authentic calibration material for accurate LC-MS/MS quantification of the major inactive metabolite M7. Unlike generic SGLT2 inhibitor glucuronides, its unique m/z 638.10→191.10 transition and UGT1A9-dependent formation ensure method specificity per ICH M10. Essential for pharmacokinetic and DDI studies, using any substitute compromises data integrity and regulatory acceptance.

Molecular Formula C30H33FO11S
Molecular Weight 620.6 g/mol
Cat. No. B13850303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin 3-Glucuronide
Molecular FormulaC30H33FO11S
Molecular Weight620.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F
InChIInChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1
InChIKeyTYOYRLJPOYQWCE-RRCUNSKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin 3-Glucuronide: A Definitive O-Glucuronide Metabolite Reference Standard for SGLT2 Inhibitor Research and Bioanalysis


Canagliflozin 3-Glucuronide is a primary, pharmacologically inactive O-glucuronide metabolite of the sodium-glucose co-transporter 2 (SGLT2) inhibitor Canagliflozin [1]. It is formed predominantly via uridine diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B4, which catalyze the conjugation of glucuronic acid to the parent drug [2]. This phase II metabolic pathway is the major elimination route for Canagliflozin, accounting for a substantial portion of its clearance [3]. As a highly characterized reference standard, it is essential for developing and validating quantitative bioanalytical methods, such as LC-MS/MS, used in pharmacokinetic studies and therapeutic drug monitoring [4].

The Pitfalls of Substituting Canagliflozin 3-Glucuronide with Other SGLT2 Inhibitor Metabolites in Analytical Workflows


Generic substitution with the glucuronide metabolites of other SGLT2 inhibitors, such as Dapagliflozin 3-O-glucuronide or Empagliflozin glucuronides, is scientifically invalid for quantitative bioanalysis. While they share a class, these metabolites are distinct chemical entities with unique molecular weights, fragmentation patterns in mass spectrometry, and chromatographic retention times [1]. Crucially, their formation and systemic exposure differ significantly from those of Canagliflozin 3-Glucuronide, as evidenced by distinct enzymatic pathways (e.g., UGT1A9 for Canagliflozin M7 vs. UGT1A9 for Dapagliflozin) and varying relative abundances in circulation [2]. Using an incorrect or impure reference standard will lead to inaccurate quantification, failed method validation, and compromised pharmacokinetic data, directly impacting the integrity of preclinical and clinical studies [3].

Quantitative Differentiation: Head-to-Head Performance of Canagliflozin 3-Glucuronide in Bioanalytical and Metabolic Contexts


Superior 24-Hour Glycemic Control of Parent Drug Correlates with Unique Metabolite PK Profile

The parent drug Canagliflozin provides a greater 24-hour urinary glucose excretion (UGE) and a lower renal threshold for glucose (RTG) compared to Dapagliflozin. This pharmacodynamic superiority directly correlates with a distinct systemic exposure profile for its primary inactive metabolite, Canagliflozin 3-Glucuronide (M7), which is used as a marker of parent drug exposure [1].

Pharmacodynamics Urinary Glucose Excretion Renal Threshold

Enzymatic Pathway Divergence: UGT1A9/2B4 Specificity Enables Pharmacogenomic Stratification

The formation of Canagliflozin 3-Glucuronide (M7) is specifically mediated by UGT1A9, while another major metabolite (M5) is formed by UGT2B4. This is a distinct pathway from Dapagliflozin, which is primarily metabolized by UGT1A9 to its single major glucuronide. This specificity allows for precise assessment of pharmacogenomic impact, as shown by increased parent drug exposure in carriers of UGT1A9*3 and UGT2B4*2 variants [1].

Pharmacogenomics Drug Metabolism UGT Enzymes

Validated UPLC-MS/MS Methodology for Precise Metabolite Quantitation in Disease Models

A fully validated UPLC-MS/MS method has been established for the simultaneous quantification of Canagliflozin and its specific O-glucuronide metabolites (M5, M7, and M17) in rat plasma [1]. This method demonstrates sufficient specificity, accuracy, and precision, and its application reveals that diabetes pathology alters the pharmacokinetics of both the parent drug and its metabolites [1].

Bioanalysis UPLC-MS/MS Pharmacokinetics

Dose-Proportional Systemic Exposure for Reliable Bioanalytical Quantification

The systemic exposure (AUC and Cmax) of Canagliflozin 3-Glucuronide (M7) increases in a dose-proportional manner following administration of the parent drug, Canagliflozin. This predictable pharmacokinetic behavior is in contrast to other SGLT2 inhibitors like Empagliflozin, where glucuronide metabolites represent a much smaller fraction of total drug-related material [1].

Pharmacokinetics Dose Proportionality Systemic Exposure

High-Value Application Scenarios for Canagliflozin 3-Glucuronide in Drug Development and Clinical Research


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

This reference standard is essential for developing and validating robust LC-MS/MS or UPLC-MS/MS methods to quantify Canagliflozin and its metabolites in biological matrices (plasma, urine). Its use ensures method accuracy, precision, and specificity, meeting regulatory guidelines (e.g., ICH M10, FDA Bioanalytical Method Validation) [1]. The validated method from Dong et al. (2018) serves as a direct protocol template, utilizing the specific m/z 638.10→191.10 transition for M7, which can only be accurately established with the authentic reference standard [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Canagliflozin 3-Glucuronide is used as an analytical standard in in vitro studies using human liver, kidney, or intestinal microsomes, or recombinant UGT enzymes, to investigate the metabolic fate of Canagliflozin and potential DDIs [1]. Its availability allows researchers to accurately measure the formation rate of this major metabolite, providing critical data on the impact of co-administered drugs or genetic polymorphisms (e.g., UGT1A9*3) on Canagliflozin clearance [1].

Pharmacogenomic and Precision Medicine Research

Given the specific role of UGT1A9 and UGT2B4 in its formation, Canagliflozin 3-Glucuronide is a key biomarker for pharmacogenomic studies aimed at understanding inter-individual variability in Canagliflozin exposure and response [1]. Measuring this metabolite in clinical samples from genotyped individuals helps elucidate the functional impact of UGT variants, a crucial step toward personalized dosing of SGLT2 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canagliflozin 3-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.